Ecabapide
Overview
Description
Ecabapide is a novel gastroprokinetic agent that has shown significant potential in enhancing gastric emptying. It was initially developed by Daiichi Sankyo Co., Ltd. and has been studied for its effects on gastrointestinal motility, particularly in stroke-prone spontaneously hypertensive rats .
Preparation Methods
Ecabapide can be synthesized through various synthetic routes. One common method involves the reaction of 3,4-dimethoxyphenylethylamine with N-methylbenzamide under specific conditions to form the desired compound . The industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity .
Chemical Reactions Analysis
Ecabapide undergoes several types of chemical reactions, including:
Oxidation: this compound can be oxidized under specific conditions to form various oxidation products.
Reduction: The compound can be reduced using common reducing agents to yield different reduced forms.
Substitution: This compound can undergo substitution reactions where functional groups are replaced by other groups under suitable conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used .
Scientific Research Applications
Ecabapide has been extensively studied for its applications in various fields:
Chemistry: It is used as a model compound to study gastrointestinal motility and the effects of prokinetic agents.
Biology: this compound’s effects on neural control mechanisms in the gastrointestinal tract have been a focus of research.
Medicine: The compound has potential therapeutic applications in treating conditions like gastroparesis and other gastrointestinal disorders.
Industry: This compound is used in the development of new drugs and formulations aimed at improving gastrointestinal motility
Mechanism of Action
Ecabapide exerts its effects by stimulating the formation of cyclic guanosine monophosphate (cGMP) and activating an inhibitory transduction cascade in sensory fibers. This mechanism mimics the action of nitric oxide and leads to the suppression of discharge in vagal afferent terminals . The compound’s prokinetic action is distinct from other promoter agents due to this unique mechanism .
Comparison with Similar Compounds
Ecabapide is often compared with other gastroprokinetic agents such as cisapride and metoclopramide. Unlike these compounds, this compound does not show tachyphylaxis and has a more prolonged effect on gastric emptying . Similar compounds include:
Cisapride: Another gastroprokinetic agent but with a different mechanism of action.
Metoclopramide: A commonly used prokinetic agent with distinct pharmacological properties.
Domperidone: Another agent used to enhance gastrointestinal motility but with different side effects and efficacy
This compound’s unique mechanism and prolonged effect make it a promising candidate for further research and potential therapeutic applications.
Properties
IUPAC Name |
3-[[2-[2-(3,4-dimethoxyphenyl)ethylamino]-2-oxoethyl]amino]-N-methylbenzamide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H25N3O4/c1-21-20(25)15-5-4-6-16(12-15)23-13-19(24)22-10-9-14-7-8-17(26-2)18(11-14)27-3/h4-8,11-12,23H,9-10,13H2,1-3H3,(H,21,25)(H,22,24) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JTAGHJPZEDNHHA-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC(=O)C1=CC(=CC=C1)NCC(=O)NCCC2=CC(=C(C=C2)OC)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H25N3O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80146718 | |
Record name | Ecabapide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80146718 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
371.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
104775-36-2 | |
Record name | Ecabapide | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=104775-36-2 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Ecabapide [INN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0104775362 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Ecabapide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80146718 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | ECABAPIDE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/4KA5WHL8T2 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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